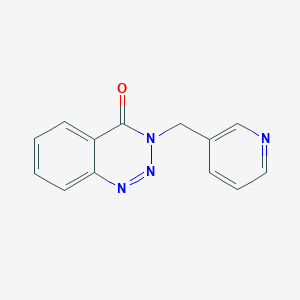
3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one” seems to be a complex organic compound. It likely belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .
Synthesis Analysis
While specific synthesis methods for “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one” were not found, related compounds such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using magnesium oxide nanoparticles .
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent for Leukemia
Imatinib, a molecule structurally similar to “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one”, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
Inhibitor of Receptor Tyrosine Kinase
The derivatives of “3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one” have been found to inhibit receptor tyrosine kinase . This inhibition can be useful in the treatment of various diseases, including cancer .
Anticancer Activity
These derivatives have shown significant anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .
Antibacterial and Antifungal Activity
The derivatives also exhibit antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . The antibacterial and antifungal properties of the derivatives were found to be higher than some drugs .
Antioxidant Activity
The antioxidant property of the derivatives was studied using the DPPH (2,2-diphenylpicrylhydrazyl) method . The results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .
Synthesis of Bioactive Compounds
Magnesium oxide nanoparticles are used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′-[1,3]dithiine] derivatives . These compounds have various applications in the field of medicine and drug development .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-(pyridin-3-ylmethyl)aniline, have been found to interact with targets like inorganic pyrophosphatase and leukotriene a-4 hydrolase .
Mode of Action
Related compounds, such as nitenpyram, work by blocking neural signaling in the central nervous system . They bind irreversibly to the nicotinic acetylcholine receptor, causing a stop of the flow of ions in the postsynaptic membrane of neurons, leading to paralysis and death .
Biochemical Pathways
Related compounds, such as pyridones, are known to be oxidation products of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
Related compounds, such as amg 487, have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . One of its metabolites, M2, undergoes further metabolism by CYP3A and has been demonstrated to inhibit CYP3A in a competitive manner as well as via mechanism-based inhibition .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cell lines .
Action Environment
Oxidative stress can be induced by a wide range of environmental factors including uv stress, pathogen invasion, herbicide action, and oxygen shortage .
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-11-5-1-2-6-12(11)15-16-17(13)9-10-4-3-7-14-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXAVEJCLNBFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2918668.png)
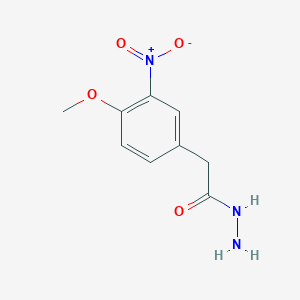
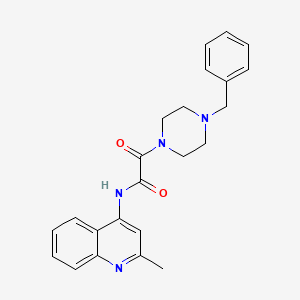
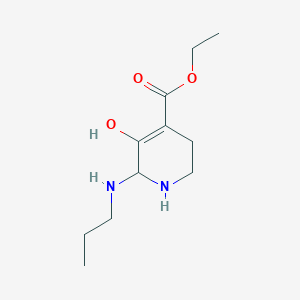
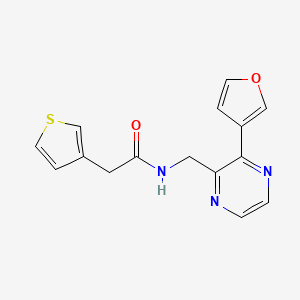

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)
![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)

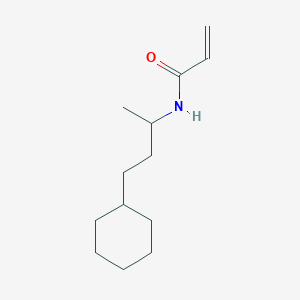
![4-(benzylthio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2918688.png)
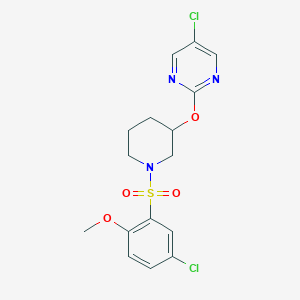
![2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B2918690.png)